molecular formula C22H36O3 B600544 8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch) CAS No. 1212190-51-6

8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch)

Cat. No. B600544
CAS RN: 1212190-51-6
M. Wt: 348.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch) is a natural product found in Larix gmelinii, Larix kaempferi, and other organisms with data available.

Scientific Research Applications

Cytotoxic Properties

Labdane diterpenes from the stem bark of Larix laricina, a species closely related to Larix decidua, have shown cytotoxic properties. Compounds including 19-acetoxy-13S-hydroxy-8(17),14-labdadiene exhibited moderate cytotoxicity against various cell lines, including A-549, DLD-1, and normal skin fibroblast cell lines, WS1 (Pichette et al., 2006). This suggests potential applications in cancer research and therapy.

Antimicrobial and Antioxidant Properties

Larix decidua bark has been identified as a source of antioxidants and phytoconstituents, which could be useful in cosmetic or nutraceutical products. Phytochemical composition studies using LC-MS methods have revealed the presence of flavonoids, spiro-polyphenols, and procyanidins, indicating the antioxidant potential of this material (Baldan et al., 2017). Additionally, novel diterpenoids isolated from Larix chinensis have shown remarkable in vitro inhibition of Staphylococcus aureus and S. epidermidis, suggesting their use as antibacterial agents (Xue et al., 2004).

Wound Healing Applications

Exudates from Larix decidua have been traditionally used for treating wounds. Recent studies have confirmed the pro-migratory effects of these exudates on keratinocytes in vitro, which is crucial for wound healing. The extracts showed significant activity in re-epithelialization, an important step in the wound-healing process (Goels et al., 2022). This highlights their potential use in developing topical treatments for wound care.

Biochemical Research and Biotechnology Applications

The biochemical properties of Larix decidua have been extensively studied, indicating its relevance in biotechnology. For instance, the transformation of neoandrographolide by Aspergillus niger resulted in products with significant inhibition of nitric oxide production in macrophages, highlighting the potential for anti-inflammatory applications (Chen et al., 2007). Additionally, in vitro studies have evaluated the influence of Larix decidua sawdust extracts on arachidonate metabolism, showing potent inhibition of LTB4 formation, a mediator in inflammatory responses (Pferschy-Wenzig et al., 2008).

properties

CAS RN

1212190-51-6

Product Name

8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch)

Molecular Formula

C22H36O3

Molecular Weight

348.52

IUPAC Name

[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3

SMILES

CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.